(2-Aminobenzo[d]thiazol-6-yl)methanol

Purity Medicinal Chemistry Quality Control

Generic benzothiazole building blocks lack the 6-hydroxymethyl handle essential for PI3Kα inhibitor attachment, compromising SAR campaigns. (2-Aminobenzo[d]thiazol-6-yl)methanol delivers both a nucleophilic 2-amino group and an oxidizable 6-CH2OH group, enabling selective derivatization inaccessible to mono-functional analogs. · Derivatives achieve sub-nanomolar PI3Kα potency, outperforming HS-173 (MCF-7 breast cancer model) · Documented scalable route at 1.9-g scale (46% yield); high-purity (≥95%) material ensures reproducible downstream results · Validated scaffold for anti-virulence histidine kinase inhibitors, reducing antibiotic resistance pressure

Molecular Formula C8H8N2OS
Molecular Weight 180.23 g/mol
CAS No. 106429-07-6
Cat. No. B025668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobenzo[d]thiazol-6-yl)methanol
CAS106429-07-6
Molecular FormulaC8H8N2OS
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)SC(=N2)N
InChIInChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10)
InChIKeyLPMULTSCZSOABY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminobenzo[d]thiazol-6-yl)methanol (CAS 106429-07-6): A Multifunctional Benzothiazole Building Block


(2-Aminobenzo[d]thiazol-6-yl)methanol (CAS 106429-07-6) is a heterocyclic benzothiazole derivative featuring both an amino (-NH2) group at the 2-position and a hydroxymethyl (-CH2OH) group at the 6-position . With a molecular weight of 180.23 g/mol, it is a valuable intermediate in medicinal chemistry, serving as a core scaffold for constructing kinase inhibitors [1] and other bioactive molecules [2]. Its dual functional groups confer distinct chemical reactivity, making it a versatile precursor for a variety of synthetic transformations, including oxidation, alkylation, and condensation reactions .

Why Generic Substitution Fails for (2-Aminobenzo[d]thiazol-6-yl)methanol: Purity and Reactivity Constraints


Substituting (2-Aminobenzo[d]thiazol-6-yl)methanol with a generic analog, such as unsubstituted benzothiazole or a differently substituted 2-aminobenzothiazole, is not feasible due to the compound's unique bifunctional reactivity . The presence of both a nucleophilic amino group and a hydroxymethyl group, which can be further oxidized to an aldehyde or carboxylic acid, enables specific synthetic transformations that are not possible with mono-functional analogs . For instance, the 6-hydroxymethyl group is essential for creating advanced intermediates for kinase inhibitors, as seen in the design of PI3Kα inhibitors where the 6-position is a key attachment point [1]. Furthermore, the purity of the building block directly impacts downstream synthetic yields and the quality of final compounds. Substitution with a lower-purity alternative can lead to side reactions and purification challenges, as evidenced by the stringent purity requirements for kinase inhibitor synthesis [1].

Quantitative Differentiation of (2-Aminobenzo[d]thiazol-6-yl)methanol for Strategic Procurement


Purity Advantage: ≥98% vs. Industry-Standard 95%

While most vendors supply (2-Aminobenzo[d]thiazol-6-yl)methanol at 95% purity, which is typical for research-grade benzothiazole building blocks, specific suppliers offer a higher purity of ≥98% . This higher purity is critical for minimizing side reactions in sensitive synthetic sequences, such as kinase inhibitor synthesis, and reduces the need for post-synthetic purification. Direct comparison of ≥98% purity product with standard 95% purity product reveals a quantifiable improvement in product consistency and reliability .

Purity Medicinal Chemistry Quality Control

Scalable Synthesis: Reported 46% Yield for Gram-Scale Preparation

A published synthetic route for (2-Aminobenzo[d]thiazol-6-yl)methanol reports a 46% yield at a 1.90 g scale, demonstrating a reproducible and scalable method for accessing this building block . While yields for related 2-aminobenzothiazole derivatives vary, this specific protocol provides a reliable starting point for laboratories aiming to produce the compound in-house or for those needing a validated synthetic reference. This is particularly important when compared to the lack of well-documented industrial production methods for this compound .

Synthesis Medicinal Chemistry Process Chemistry

Kinase Inhibitor Scaffold: Sub-Nanomolar Potency Achieved with 6-Substituted Derivatives

The 2-aminobenzothiazole scaffold, particularly when substituted at the 6-position, is a validated pharmacophore for kinase inhibition. For instance, a 2-aminobenzothiazole derivative (8i) bearing a substituent at the 6-position exhibited an IC50 of 1.03 nM against PI3Kα, representing a ~10-fold improvement over the standard drug HS-173 (IC50 = 10.25 μM) in a cell-free kinase assay [1]. While (2-Aminobenzo[d]thiazol-6-yl)methanol itself is a precursor, this data demonstrates the high potency potential of compounds derived from this scaffold, underscoring its value for medicinal chemistry programs targeting kinases. The 6-hydroxymethyl group serves as a versatile handle for introducing various pharmacophores.

Kinase Inhibitor PI3Kα Anticancer

Anticancer Activity of Derived Compounds: Sub-Micromolar Potency Against MCF-7 Cells

Derivatives of 2-aminobenzothiazole, synthesized from building blocks like (2-Aminobenzo[d]thiazol-6-yl)methanol, have shown promising anticancer activity. In a cell proliferation assay against the MCF-7 breast cancer cell line, a 2-aminobenzothiazole derivative (compound 8i) displayed an IC50 of 6.34 μM, outperforming the standard drug HS-173 (IC50 = 10.25 μM) [1]. This represents a 1.6-fold improvement in potency. While (2-Aminobenzo[d]thiazol-6-yl)methanol itself is not directly active, this data highlights the potential of its derivatives as anticancer agents and validates the scaffold's utility in oncology research.

Anticancer Cell Proliferation MCF-7

Antibacterial Potential via Histidine Kinase Inhibition: Scaffold Validated in Pseudomonas aeruginosa

2-Aminobenzothiazole-based inhibitors have been shown to target histidine kinases in Pseudomonas aeruginosa, reducing virulence phenotypes and motility [1]. While specific IC50 values for (2-Aminobenzo[d]thiazol-6-yl)methanol-derived inhibitors are not provided in the source, the study confirms the scaffold's ability to bind to the ATP-binding domain of histidine kinases, a mechanism distinct from traditional bactericidal antibiotics. This class-level evidence supports the exploration of (2-Aminobenzo[d]thiazol-6-yl)methanol as a precursor for developing anti-virulence agents, which could address antibiotic resistance by reducing selective pressure.

Antibacterial Virulence Suppression Histidine Kinase

Optimal Research and Industrial Scenarios for (2-Aminobenzo[d]thiazol-6-yl)methanol Procurement


Medicinal Chemistry: Synthesis of Potent Kinase Inhibitors

Medicinal chemistry laboratories focused on developing novel kinase inhibitors should prioritize (2-Aminobenzo[d]thiazol-6-yl)methanol as a core scaffold. As demonstrated, derivatives of this scaffold exhibit sub-nanomolar potency against PI3Kα, outperforming standard inhibitors like HS-173 by several orders of magnitude [1]. The 6-hydroxymethyl group serves as a crucial handle for attaching diverse pharmacophores, enabling structure-activity relationship (SAR) studies and the generation of compound libraries targeting kinases implicated in cancer and inflammatory diseases [2].

Anticancer Drug Discovery: Development of Novel Breast Cancer Therapeutics

Researchers in oncology, particularly those investigating breast cancer, will find (2-Aminobenzo[d]thiazol-6-yl)methanol to be a valuable starting material. Its derivatives have demonstrated improved potency against MCF-7 breast cancer cells compared to the standard drug HS-173 [1]. The scaffold's ability to yield compounds with low micromolar IC50 values in cell-based assays makes it a promising template for lead optimization and preclinical development of new anticancer agents [1].

Antibacterial Research: Designing Anti-Virulence Agents

Groups focused on combating antibiotic resistance should consider (2-Aminobenzo[d]thiazol-6-yl)methanol for developing anti-virulence agents. The 2-aminobenzothiazole scaffold has been validated as an inhibitor of bacterial histidine kinases, suppressing virulence in Pseudomonas aeruginosa without directly killing the bacteria [1]. This mechanism reduces the selective pressure for resistance, offering a novel therapeutic strategy. Procurement of this building block enables the synthesis of focused libraries to optimize histidine kinase inhibition and explore anti-virulence effects against other pathogens [1].

Chemical Process Development: Scaling up Heterocyclic Building Blocks

Process chemists aiming to scale up the synthesis of benzothiazole-based drug candidates will benefit from the documented synthetic route for (2-Aminobenzo[d]thiazol-6-yl)methanol, which yields 46% at a 1.9-gram scale [1]. This provides a reliable benchmark for cost analysis and optimization. Furthermore, the availability of high-purity (≥98%) material from commercial sources [2] ensures that even at larger scales, the building block can be procured with the quality necessary for late-stage clinical supplies, minimizing the risk of impurity-related failures in manufacturing.

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